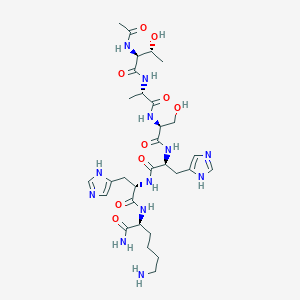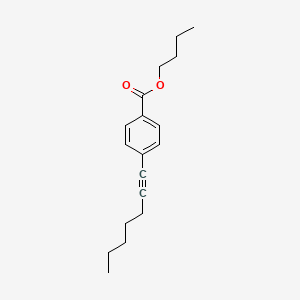
Ethenylcarbamyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenylcarbamyl azide is an organic compound characterized by the presence of an azide group attached to a carbamyl group, which is further connected to an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
Ethenylcarbamyl azide can be synthesized through the reaction of ethenyl isocyanate with sodium azide in the presence of a catalyst such as zinc chloride. The reaction typically occurs in an organic solvent like acetonitrile at room temperature, completing within a few minutes . This method avoids the use of hazardous hydrazoic acid, making it safer and more convenient.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve safety by minimizing the handling of reactive intermediates.
化学反应分析
Types of Reactions
Ethenylcarbamyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: This compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo Curtius rearrangement, leading to the formation of isocyanates and subsequent products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Thermal or photolytic conditions to induce Curtius rearrangement.
Major Products
Substitution: Formation of substituted carbamyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates and subsequent derivatives.
科学研究应用
Ethenylcarbamyl azide has diverse applications in scientific research:
作用机制
The mechanism of action of ethenylcarbamyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various reactive intermediates. These intermediates can further react with other molecules, facilitating the synthesis of complex organic compounds . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Ethenylcarbamyl azide can be compared with other carbamyl azides and organic azides:
N-Methylcarbamyl azide: Similar in structure but with a methyl group instead of an ethenyl group.
Phenyl azide: Contains a phenyl group instead of a carbamyl group.
Allyl azide: Contains an allyl group instead of an ethenyl group.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications compared to other azides.
属性
CAS 编号 |
823810-44-2 |
|---|---|
分子式 |
C3H4N4O |
分子量 |
112.09 g/mol |
IUPAC 名称 |
1-diazo-3-ethenylurea |
InChI |
InChI=1S/C3H4N4O/c1-2-5-3(8)6-7-4/h2H,1H2,(H,5,8) |
InChI 键 |
ZGFCNEBGDMOSTJ-UHFFFAOYSA-N |
规范 SMILES |
C=CNC(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)


![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)



![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)


